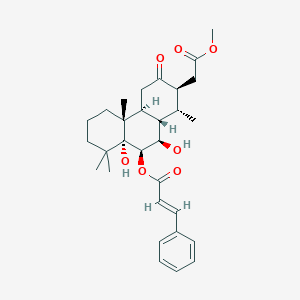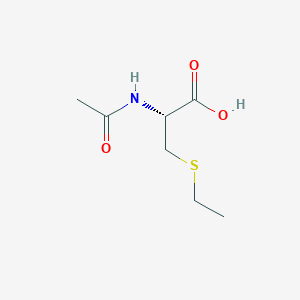
N-Acetyl-S-ethyl-L-cysteine
Übersicht
Beschreibung
N-Acetyl-S-ethyl-L-cysteine is a compound with the molecular formula C7H13NO3S . It is an N-acetyl-L-amino acid that is the N-acetylated derivative of the natural amino acid L-cysteine . It has a role as an antiinfective agent, an antioxidant, an antiviral drug, an antidote to paracetamol poisoning, a vulnerary, a mucolytic, a human metabolite, a radical scavenger, a ferroptosis inhibitor and a geroprotector .
Molecular Structure Analysis
The molecular structure of N-Acetyl-S-ethyl-L-cysteine consists of a cysteine molecule where the sulfur atom is ethylated and the amino group is acetylated . The IUPAC name for this compound is (2R)-2-acetamido-3-ethylsulfanylpropanoic acid .
Physical And Chemical Properties Analysis
N-Acetyl-S-ethyl-L-cysteine has a molecular weight of 191.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are both 191.06161445 g/mol . It has a topological polar surface area of 91.7 Ų .
Wissenschaftliche Forschungsanwendungen
Ophthalmology: Retinal Protection
NACET has been shown to be more efficient than N-acetyl-L-cysteine (NAC) in preventing oxidative damage in retinal pigment epithelial cells. It reacts more rapidly with oxidizing agents and increases the intracellular reduced glutathione (GSH) pool, which acts as a natural antioxidant defense .
Analytical Chemistry: Spectrophotometric Detection
A new flow injection spectrophotometric method for the determination of NACET has been developed. This method is based on the reduction of Cu(II)-ligand complexes to chromophoric Cu(I)-ligand complexes with NACET, which is useful for quality control laboratories due to its high sampling rate and low costs .
Neurodegeneration Research: Neuroprotective Potential
NACET is being evaluated for its neuroprotective potential in the prevention of cognitive aging and dementia. It is considered helpful in therapies to counteract neurodegenerative diseases like Parkinson’s and Alzheimer’s due to its antioxidant and anti-inflammatory activities .
Anti-inflammatory Research: Inflammation and Pain Management
Studies have shown that NACET can reduce inflammation and pain in conditions like Leishmania amazonensis infection in mice. It affects parameters of oxidative stress and inflammation, such as cytokines levels and mast cell activation .
HIV Treatment Research: Antiviral Properties
NACET has been reported to inhibit HIV replication. It increases cellular pools of free radical scavengers and may serve as a substrate for microsomal glutathione transferase, which is crucial in the body’s defense against viral infections .
Redox Biology: Antioxidant Effects
NACET is a precursor to the powerful antioxidant glutathione and has been used as an antioxidant where oxidative stress is a driver. It has been shown to affect neoplastic growth in preventative, pre-neoplastic, and treatment stages .
Glutathione Metabolism: Detoxification and Antioxidant Support
NACET acts as a precursor to the production of glutathione, aiding in detoxification and supporting overall health. It plays a crucial role in protecting the body against oxidative stress and damage caused by free radicals .
Zukünftige Richtungen
N-Acetyl-S-ethyl-L-cysteine has been shown to possess more favorable pharmacokinetic properties than N-acetyl-L-cysteine, both in terms of cellular permeability and bioavailability in vivo . It is able to cross the blood-brain barrier and enhance glutathione in human primary endothelial cells . These properties suggest potential applications in the treatment of various neurological and cardiovascular disorders .
Wirkmechanismus
Target of Action
N-Acetyl-S-ethyl-L-cysteine (NACET) is a derivative of the amino acid L-cysteine . It is a precursor to the powerful antioxidant glutathione . The primary targets of NACET are the cells where it acts as an antioxidant, reducing oxidative stress .
Mode of Action
NACET interacts with its targets by increasing the levels of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species (ROS) . It also acts as a free radical scavenger, directly neutralizing harmful radicals in the body .
Biochemical Pathways
NACET affects the glutathione pathway. Glutathione is a tripeptide composed of cysteine, glycine, and glutamic acid. It plays a crucial role in cellular defense against oxidative stress . By increasing the levels of glutathione, NACET enhances the body’s ability to neutralize ROS, thereby protecting cells from oxidative damage .
Pharmacokinetics
The esterification of the carboxyl group of N-acetyl-L-cysteine (NAC) increases its lipophilicity, thus improving its pharmacokinetics . This means that NACET can be more readily absorbed and distributed in the body, enhancing its bioavailability .
Result of Action
The molecular and cellular effects of NACET’s action primarily involve the reduction of oxidative stress. By increasing glutathione levels and acting as a free radical scavenger, NACET protects cells from oxidative damage . This can have a wide range of effects, including the inhibition of protein synthesis, inhibition of DNA replication, and induction of apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NACET. For instance, oxidative stress conditions can enhance the antioxidant activity of NACET . Furthermore, the presence of certain substances, such as lipopolysaccharide (LPS), can increase the cytotoxicity of NACET .
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-ethylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVHABSINROVJJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185313 | |
| Record name | L-Cysteine, N-acetyl-S-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-ethyl-L-cysteine | |
CAS RN |
31386-36-4 | |
| Record name | L-Cysteine, N-acetyl-S-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031386364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteine, N-acetyl-S-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







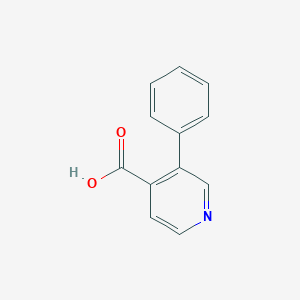

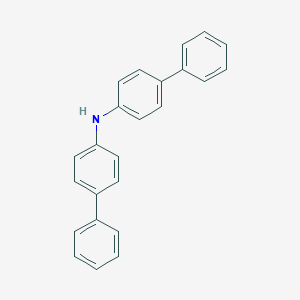
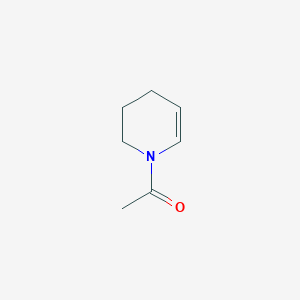
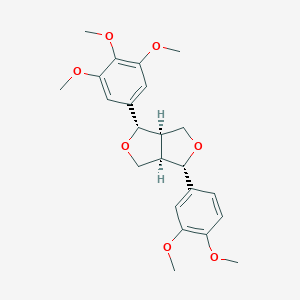
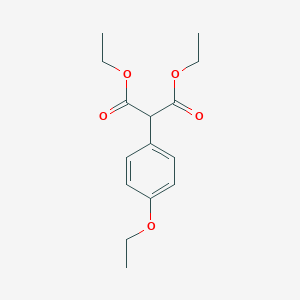
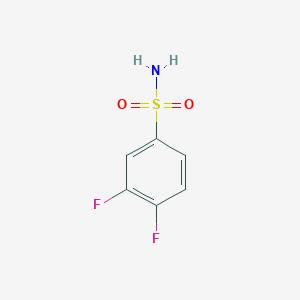
![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)
